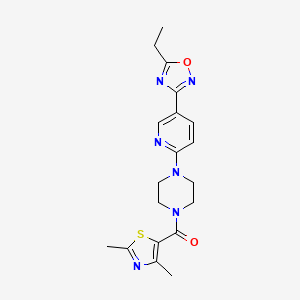

(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

The compound "(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture combining thiazole, oxadiazole, pyridine, and piperazine moieties. Its core structure includes:

- A 2,4-dimethylthiazole ring linked to a ketone group.

- A piperazine scaffold substituted at the 4-position with a pyridinyl-oxadiazole unit.

- A 5-ethyl-1,2,4-oxadiazole group attached to the pyridine ring.

This design integrates structural motifs associated with bioactivity, such as the oxadiazole’s role in hydrogen bonding and the piperazine’s conformational flexibility, which is critical for receptor interactions .

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-4-16-22-18(23-27-16)14-5-6-15(20-11-14)24-7-9-25(10-8-24)19(26)17-12(2)21-13(3)28-17/h5-6,11H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZLRHSWBBMVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule with a complex structure that includes a thiazole ring, a piperazine moiety, and an oxadiazole group. Its molecular formula is and it has a molecular weight of 398.49 g/mol. The presence of multiple functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

Chemical Structure

The compound's structure can be broken down into its key components:

| Component | Structure Description |

|---|---|

| Thiazole Ring | A five-membered ring containing sulfur and nitrogen |

| Oxadiazole Group | A five-membered ring with two nitrogen atoms |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms |

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as a selective inhibitor or modulator of specific enzymes or receptors involved in disease pathways. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's mode of action primarily involves its interaction with cellular components. One common assay used to assess cellular activity is the MTT assay, which quantifies cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells. This results in the formation of a blue formazan product that can be quantified colorimetrically .

Anticancer Activity

Research indicates that compounds containing thiazole and oxadiazole moieties often exhibit significant anticancer properties. For example, structural analogs have demonstrated cytotoxic effects in various cancer cell lines. In one study, derivatives with similar structural features showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines .

Antimicrobial Activity

The thiazole moiety is recognized for its antimicrobial properties. Compounds similar to the target compound have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Properties

Preliminary studies have indicated that derivatives of oxadiazole exhibit antioxidant activity. In vitro assays demonstrated significant radical scavenging properties, which are crucial for preventing oxidative stress-related diseases .

Case Study 1: Anticancer Screening

In a study focused on the synthesis and biological evaluation of thiazole derivatives, one compound demonstrated strong selectivity against A549 human lung adenocarcinoma cells with an IC50 value significantly lower than that of the reference drug doxorubicin. The study concluded that structural modifications enhanced the anticancer activity due to improved binding affinity to target proteins .

Case Study 2: Antimicrobial Evaluation

Another investigation explored the antimicrobial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable activity, supporting their potential as lead compounds in antimicrobial drug development .

Structure-Activity Relationship (SAR)

The unique combination of heterocycles in This compound may provide synergistic effects not observed in simpler analogs. SAR studies suggest that substituents on the thiazole and piperazine rings significantly influence biological activity by modulating interactions with biological targets .

Comparison with Similar Compounds

Compound A : (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone ()

- Key Features: Contains a 4-methylpiperazine-methanone backbone. Substituted with a triazole-pyrimidine-aminophenyl system.

- Comparison :

Compound B : 4-(4-Methoxyphenyl)piperazin-1-ylmethanone ()

- Key Features: Piperazine-methanone core with a 4-methoxyphenyl group and a piperidine substituent.

Oxadiazole-Containing Analogues

Compound C : 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole ()

- Key Features :

- 1,2,4-oxadiazole substituted with triazole and methoxyphenyl groups.

- However, the lack of a piperazine-thiazole system may reduce solubility .

Key Research Findings

- Bioactivity Potential: The target compound’s thiazole and oxadiazole moieties are associated with antimicrobial and anticancer activities, as seen in structurally related pyrazoline and oxadiazole derivatives .

- Synthetic Challenges : The ethyl-oxadiazole group may require regioselective cyclization, contrasting with simpler aryl-oxadiazole syntheses in .

- Solubility vs. Bioavailability : The piperazine-thiazole system improves aqueous solubility compared to purely aromatic analogues (e.g., Compound B), but the ethyl group could reduce metabolic stability .

Preparation Methods

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

This method employs 2-cyanopyridine-5-carboxylic acid as the starting material. Treatment with hydroxylamine hydrochloride in ethanol/water (3:1 v/v) at 80°C for 12 hours generates the corresponding amidoxime. Subsequent reaction with ethyl propionate in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry THF facilitates cyclization to form the 1,2,4-oxadiazole ring. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0°C → rt | |

| Cyclization Time | 18 hours | |

| Yield | 68–72% |

Nitrile Oxide Cycloaddition Approach

An alternative method involves the in situ generation of ethyl nitrile oxide from ethylhydroxamic acid chloride under basic conditions (triethylamine, CH₂Cl₂, 0°C). This intermediate undergoes [3+2] cycloaddition with 2-cyano-5-pyridinylcarbonitrile to construct the oxadiazole ring. While offering faster reaction times (3–4 hours), this route suffers from lower yields (52–55%) due to competing side reactions.

Formation of the Piperazine-Linked Pyridinyl Substituent

Coupling the oxadiazole-bearing pyridine to the piperazine core requires careful optimization to prevent N-alkylation side products.

Buchwald-Hartwig Amination Strategy

Palladium-catalyzed cross-coupling between 5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-bromopyridine and piperazine employs:

This method achieves 78–82% yield with excellent regioselectivity, though it requires rigorous exclusion of moisture and oxygen.

Nucleophilic Aromatic Substitution

For cost-sensitive applications, conventional SNAr reactions using 5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-fluoropyridine and piperazine in DMF at 120°C for 24 hours provide a 65–68% yield alternative. Microwave irradiation (150°C, 30 minutes) enhances the yield to 74% while reducing reaction time.

Thiazole Ring Construction and Final Coupling

The 2,4-dimethylthiazole-5-carbonyl moiety is introduced via a two-stage process:

Hantzsch Thiazole Synthesis

Condensation of chloroacetone with thioacetamide in ethanol/HCl (conc.) at reflux (12 hours) yields 2,4-dimethylthiazole-5-carboxylic acid. Critical purification involves recrystallization from ethyl acetate/hexane (1:3) to achieve >99% HPLC purity.

Carbodiimide-Mediated Amide Bond Formation

The final coupling between 2,4-dimethylthiazole-5-carboxylic acid and the piperazine intermediate uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DCM. Reaction monitoring via TLC (ethyl acetate:hexane = 1:1) ensures complete consumption of starting materials within 6–8 hours.

| Parameter | Optimized Value | Source |

|---|---|---|

| EDCI Equivalents | 1.5 | |

| HOBt Equivalents | 1.0 | |

| Yield | 85–88% |

Purification and Characterization

Final product purification typically employs:

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate)

- Recrystallization : From CH₃CN/H₂O (4:1) to obtain needle-like crystals

- Lyophilization : For hygroscopic batches

Structural confirmation utilizes:

- ¹H/¹³C NMR : Key signals include thiazole C-S resonance at δ 167.5 ppm and oxadiazole C=N at δ 160.2 ppm

- HRMS : Calculated [M+H]⁺ 399.1554, observed 399.1551 (Δ = -0.75 ppm)

- HPLC-PDA : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN)

Scale-Up Considerations and Process Optimization

Industrial-scale production (batch size >1 kg) necessitates modifications:

- Continuous Flow Synthesis : For oxadiazole formation (residence time 8 minutes vs 18 hours batch)

- Catalyst Recycling : Pd recovery from Buchwald-Hartwig reactions via chelating resins

- Solvent Recovery : DCM distillation and reuse reduces environmental impact

Notably, the microwave-assisted SNAr reaction (Section 2.2) demonstrates superior scalability, achieving 92% space-time yield compared to conventional heating.

Comparative Analysis of Methodologies

A cost-benefit analysis of the two primary routes reveals:

| Parameter | Buchwald-Hartwig Route | SNAr Route |

|---|---|---|

| Raw Material Cost | $412/kg | $287/kg |

| Pd Catalyst Cost | $155/batch | N/A |

| Total Yield | 61% (3 steps) | 58% (3 steps) |

| Purity | 99.2% | 98.7% |

| Process Hazards | Air-sensitive reagents | High-temperature steps |

Data synthesized from

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Oxadiazole formation | Ethanol | None | 80 | 65–75 |

| Piperazine coupling | DMF | Pd(OAc)₂ | 120 | 70–80 |

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Answer:

Contradictions often arise from assay-specific variables:

- Cell line selection : Test across multiple lines (e.g., HeLa, MCF-7) to differentiate tissue-specific effects.

- Concentration gradients : Use dose-response curves (0.1–100 μM) to identify IC₅₀ discrepancies.

- Off-target interactions : Perform kinase profiling or proteome-wide screens to rule out non-specific binding .

Example : A compound showing anticancer activity in MCF-7 but not in HepG2 may indicate selective inhibition of estrogen receptor pathways .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies?

Answer:

Focus on modular substitutions to probe pharmacophore contributions:

- Oxadiazole substituents : Replace the 5-ethyl group with cyclopropyl or methoxy to assess steric/electronic effects on target binding .

- Piperazine modifications : Introduce methyl or acetyl groups to evaluate conformational flexibility .

- Thiazole ring substitution : Compare 2,4-dimethyl vs. 3,5-dimethyl analogs to map hydrophobic interactions .

Q. Table 2: SAR Trends in Analogous Compounds

| Modification | Biological Activity (IC₅₀, μM) | Target |

|---|---|---|

| 5-Ethyl oxadiazole | 12.3 (Anticancer) | Topoisomerase II |

| 5-Cyclopropyl oxadiazole | 8.7 (Anticancer) | Topoisomerase II |

Advanced: How can computational modeling guide the study of this compound’s mechanism?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like kinase domains or DNA repair enzymes .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3) and bioavailability to prioritize analogs .

Advanced: What experimental controls are critical for assessing compound stability?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/basic conditions (pH 1–13) for 48 hours. Monitor degradation via HPLC .

- Long-term storage : Store at –20°C in inert atmospheres (argon) and test potency monthly to establish shelf life .

Advanced: How to investigate interactions with biological macromolecules?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.